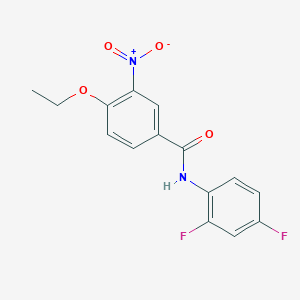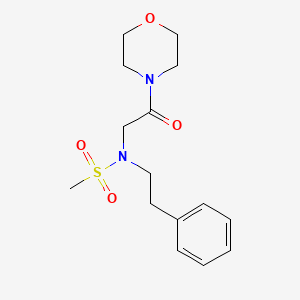
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide, commonly known as DFN-15, is a novel small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of benzamide derivatives and has been found to exhibit anti-cancer properties.
科学研究应用
DFN-15 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DFN-15 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DFN-15 has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
作用机制
DFN-15 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, DFN-15 destabilizes its client proteins, leading to their degradation and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
DFN-15 has been found to have minimal toxicity towards normal cells, suggesting its potential as a selective anti-cancer agent. In addition, DFN-15 has been shown to decrease the expression of various proteins involved in cancer cell growth and survival, including AKT, ERK, and STAT3. DFN-15 has also been found to increase the expression of proteins involved in apoptosis, such as Bax and caspase-3.
实验室实验的优点和局限性
One of the major advantages of DFN-15 is its high selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. In addition, DFN-15 has been found to exhibit synergistic effects when used in combination with other anti-cancer agents, suggesting its potential as a combination therapy. However, one of the limitations of DFN-15 is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
For research on DFN-15 include the development of more efficient synthesis methods, the evaluation of its pharmacokinetics and pharmacodynamics, and the identification of biomarkers that can predict its efficacy in cancer patients. In addition, the potential of DFN-15 as a combination therapy with other anti-cancer agents should be explored further.
Conclusion:
DFN-15 is a novel small-molecule inhibitor that has shown promising results in preclinical studies for its anti-cancer properties. Its high selectivity towards cancer cells and potential as a combination therapy make it a promising candidate for further research and development.
合成方法
DFN-15 can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with ethyl 4-chloro-3-nitrobenzoate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, DFN-15, is obtained after purification by column chromatography.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-12-5-4-10(16)8-11(12)17/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGAZUJOYLGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)






![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)

